(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide is an organic compound that features a cyano group, a nitrothiophene ring, and an enamide structure
Preparation Methods
The synthesis of (E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 5-nitrothiophene-3-carbaldehyde with a suitable cyanoacetamide derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E/Z isomerization to yield the desired (E)-isomer. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, amine derivatives, and substituted thiophenes.
Scientific Research Applications
(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential antibacterial or anticancer properties.
Medicine: It may be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further experimental investigation.
Comparison with Similar Compounds
(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide can be compared with other similar compounds, such as:
- 2-cyano-3-(5-nitrothiophen-2-yl)-N-propan-2-ylprop-2-enamide
- 2-cyano-3-(5-nitrothiophen-4-yl)-N-propan-2-ylprop-2-enamide
These compounds share similar structural features but differ in the position of the nitro group on the thiophene ring. The unique positioning of the nitro group in this compound may influence its reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7(2)13-11(15)9(5-12)3-8-4-10(14(16)17)18-6-8/h3-4,6-7H,1-2H3,(H,13,15)/b9-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZJYSMRPBANDV-YCRREMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CSC(=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CSC(=C1)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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